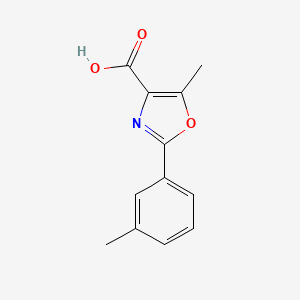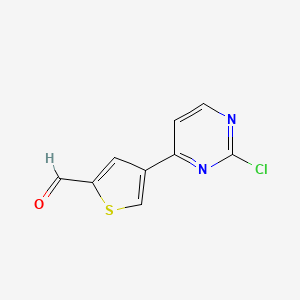
4-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C9H5ClN2OS and a molecular weight of 224.67 g/mol . This compound is characterized by the presence of a chloropyrimidine moiety attached to a thiophene ring, which is further functionalized with a carbaldehyde group. It is used in various scientific research applications due to its unique chemical structure and reactivity.
Métodos De Preparación
The synthesis of 4-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrimidine with thiophene-2-carbaldehyde under specific conditions. The reaction typically requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
4-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents like ethanol (EtOH) or methanol (MeOH), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . Major products formed from these reactions include the corresponding alcohols, carboxylic acids, and substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications . For example, derivatives of this compound have been shown to inhibit the activity of certain kinases and proteases, which are involved in cell signaling and disease progression .
Comparación Con Compuestos Similares
4-(2-Chloropyrimidin-4-yl)thiophene-2-carbaldehyde can be compared with other similar compounds, such as:
2-Chloropyrimidine: A simpler analog that lacks the thiophene and carbaldehyde groups.
Thiophene-2-carbaldehyde: A compound that contains the thiophene and carbaldehyde groups but lacks the chloropyrimidine moiety.
4-(2-Chloropyrimidin-4-yl)benzaldehyde: A compound where the thiophene ring is replaced with a benzene ring.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C9H5ClN2OS |
|---|---|
Peso molecular |
224.67 g/mol |
Nombre IUPAC |
4-(2-chloropyrimidin-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H5ClN2OS/c10-9-11-2-1-8(12-9)6-3-7(4-13)14-5-6/h1-5H |
Clave InChI |
WNEULRBSYDLHRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1C2=CSC(=C2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


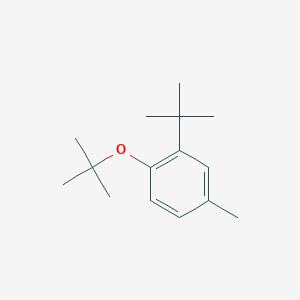
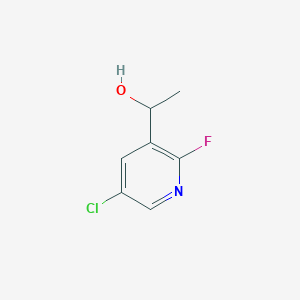




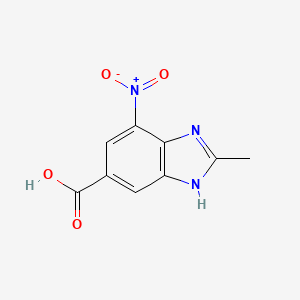
![4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline](/img/structure/B15334802.png)

![2-(3,4-Dichlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15334814.png)

